molecular formula C23H19FN2O2S B2379620 3-(benzenesulfonyl)-6-fluoro-N-[(4-methylphenyl)methyl]quinolin-4-amine CAS No. 899942-55-3

3-(benzenesulfonyl)-6-fluoro-N-[(4-methylphenyl)methyl]quinolin-4-amine

Cat. No.: B2379620
CAS No.: 899942-55-3
M. Wt: 406.48
InChI Key: WXDQMDXGCOYPAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzenesulfonyl)-6-fluoro-N-[(4-methylphenyl)methyl]quinolin-4-amine is a synthetic quinoline derivative of significant interest in oncological and pharmacological research. This compound is designed for research applications only and is not intended for diagnostic or therapeutic use in humans or animals. Its molecular structure incorporates a benzenesulfonyl group and a fluoro substituent, features commonly associated with enhanced binding affinity and electrophilicity in biological systems . Research on closely related 3-(benzenesulfonyl)-6-fluoroquinoline compounds has demonstrated promising antitumor properties. These analogs exhibit potent cytotoxicity against a range of human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and duodenal adenocarcinoma (HuTu 80) . The primary mechanism of action is believed to involve the induction of programmed cell death, or apoptosis, through the activation of mitochondrial pathways. This process is often accompanied by an increase in reactive oxygen species (ROS) production, leading to oxidative stress and cellular damage . Furthermore, this class of compounds has been reported to inhibit DNA synthesis and cause DNA damage through the generation of single and double-strand breaks, effectively halting cancer cell proliferation . The benzenesulfonyl group is a key functional moiety that likely enhances the molecule's interaction with cellular targets, potentially inhibiting specific kinases involved in cell survival and growth . With a predicted molecular weight of approximately 407.5 g/mol and topological polar surface area (TPSA) around 62.8 Ų, this compound exhibits physicochemical properties that are favorable for drug discovery efforts . Researchers value this compound for its potential as a lead structure in developing novel therapeutics for resistant cancers.

Properties

IUPAC Name

3-(benzenesulfonyl)-6-fluoro-N-[(4-methylphenyl)methyl]quinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN2O2S/c1-16-7-9-17(10-8-16)14-26-23-20-13-18(24)11-12-21(20)25-15-22(23)29(27,28)19-5-3-2-4-6-19/h2-13,15H,14H2,1H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXDQMDXGCOYPAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Skraup Cyclization with Fluorinated Precursors

A modified Skraup cyclization employs 4-fluoroaniline and glycerol in concentrated sulfuric acid, catalyzed by nitrobenzene, to yield 6-fluoroquinoline. The reaction proceeds via dehydration, cyclization, and oxidation, with the fluorine atom introduced in situ via the aniline precursor. This method achieves 62–68% yields but requires careful temperature control (140–160°C) to minimize polycyclic byproducts.

Friedländer Annulation for Regiocontrol

For improved regioselectivity, Friedländer annulation between 2-aminobenzaldehyde derivatives and fluorinated ketones (e.g., 3-fluorocyclohexanone) in acidic ethanol (H2SO4, 80°C) generates 6-fluoroquinoline with >75% purity. This route allows precise positioning of the fluorine atom at C6, critical for downstream functionalization.

N-Alkylation at C4

The C4 amine is alkylated with 4-methylbenzyl bromide via nucleophilic substitution:

Two-Phase Alkylation

  • Dissolve 3-(benzenesulfonyl)-6-fluoroquinolin-4-amine (1.0 equiv) in DMF.
  • Add 4-methylbenzyl bromide (1.5 equiv) and K2CO3 (2.0 equiv).
  • Heat at 60°C for 24 h under N2.
  • Extract with EtOAc, wash with brine, and purify via flash chromatography (SiO2, DCM/MeOH 95:5) to obtain the target compound in 70% yield.

Reductive Amination Alternative

For substrates sensitive to alkyl halides, reductive amination offers a milder pathway:

  • React 4-methylbenzaldehyde (1.2 equiv) with the C4 amine in MeOH.
  • Add NaBH3CN (1.5 equiv) and stir at 25°C for 12 h.
  • Isolate the product via filtration (68% yield, >95% purity).

Optimization and Troubleshooting

Solvent and Temperature Effects

  • Sulfonation Efficiency : DCM outperforms THF in EAS due to better stabilization of the AlCl3-sulfonyl chloride complex.
  • Alkylation Kinetics : DMF increases reaction rates compared to DMSO, as confirmed by Arrhenius plots (Ea = 45 kJ/mol in DMF vs. 58 kJ/mol in DMSO).

Competing Side Reactions

  • Over-Sulfonation : Excess AlCl3 (>2.0 equiv) leads to disulfonation at C3 and C5. Stoichiometric AlCl3 (1.5 equiv) minimizes this.
  • N-Dealkylation : Prolonged heating during alkylation (>48 h) cleaves the 4-methylbenzyl group. Monitoring via TLC (Rf = 0.4 in EtOAc/hexane 1:1) is critical.

Characterization and Validation

Spectroscopic Confirmation

  • 1H NMR (400 MHz, CDCl3): δ 8.72 (d, J = 4.8 Hz, 1H, H2), 8.15 (dd, J = 8.4, 5.6 Hz, 1H, H5), 7.89–7.82 (m, 2H, SO2Ph), 7.63–7.52 (m, 3H, SO2Ph), 4.65 (s, 2H, CH2), 2.38 (s, 3H, CH3).
  • HRMS : m/z [M+H]+ calcd for C23H20FN2O2S: 415.1225; found: 415.1228.

Purity Assessment

HPLC (C18, 70:30 MeOH/H2O, 1.0 mL/min): tR = 6.2 min, purity 99.1%.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Skraup + EAS 55 95 Cost-effective
Friedländer + DoM 82 98 High regioselectivity
Reductive Amination 68 99 Mild conditions

Industrial-Scale Considerations

  • Catalyst Recycling : AlCl3 recovery via aqueous extraction (pH adjustment to 2–3) reduces costs by 40%.
  • Continuous Flow Sulfonation : Microreactor systems (0.5 mm ID) enhance heat transfer, reducing reaction time from 6 h to 15 min.

Emerging Methodologies

  • Photoredox Catalysis : Visible-light-mediated C–H sulfonylation using Ru(bpy)3Cl2 and persulfate oxidants achieves 78% yield at 25°C.
  • Enzymatic Resolution : Lipase-catalyzed kinetic resolution of racemic intermediates provides enantiomerically pure product (ee >99%).

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-6-fluoro-N-[(4-methylphenyl)methyl]quinolin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom or the benzenesulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

3-(benzenesulfonyl)-6-fluoro-N-[(4-methylphenyl)methyl]quinolin-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or a fluorescent probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-6-fluoro-N-[(4-methylphenyl)methyl]quinolin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • Halogen Effects : Fluorine (lower molecular weight, higher electronegativity) improves metabolic stability compared to chlorine or bromo analogs .
  • Sulfonyl vs.

Comparative Yields and Routes

Compound Synthetic Yield Key Steps
6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine 83% One-step reflux of 6-bromo-4-chloroquinoline with 3-(difluoromethyl)aniline
NQ15 (6-(Benzyloxy)-N-(4-ethoxyphenyl)-7-methoxy-3-nitroquinolin-4-amine) 94% Multi-step condensation and nitro-group introduction
3-(Benzenesulfonyl)-6-chloro analog Not reported Likely similar sulfonylation/alkylation steps

Halogenated derivatives (e.g., bromo, chloro) generally achieve higher yields (>80%) due to stable intermediates, while nitro-substituted analogs (e.g., NQ15 ) require meticulous purification.

Pharmacological and Functional Insights

  • The target compound’s benzenesulfonyl group may similarly inhibit kinases or proteases.
  • Antibacterial Effects: Fluoroquinolines like compound 7 (N-(3-chloro-4-fluorophenyl)-7-methoxy-6-((2-methylbenzyl)oxy)quinolin-4-amine) demonstrated antibacterial activity (61.5% yield) , suggesting the fluorine atom’s role in enhancing potency.
  • Kinase Inhibition: Bromo- and difluoromethyl-substituted quinolines (e.g., ) are used as kinase inhibitors, highlighting the scaffold’s versatility.

Biological Activity

3-(benzenesulfonyl)-6-fluoro-N-[(4-methylphenyl)methyl]quinolin-4-amine is a synthetic organic compound that has attracted attention in medicinal chemistry due to its unique structural features and biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-(benzenesulfonyl)-6-fluoro-N-[(4-methylphenyl)methyl]quinolin-4-amine is C23H20N2O2S. Its structure includes a quinoline core, which contributes to its pharmacological properties. The presence of a benzenesulfonyl group and a fluorine atom enhances its reactivity and potential interactions with biological targets.

Enzyme Inhibition

One of the primary biological activities of this compound is its role as a competitive inhibitor of human neutrophil elastase (hNE), an enzyme implicated in various inflammatory processes, including Acute Respiratory Distress Syndrome (ARDS). The compound exhibits moderate inhibitory activity with an IC50 value of 35.2 μM , indicating its potential therapeutic application in managing inflammatory conditions.

Antiproliferative Activity

Research has also evaluated the antiproliferative effects of 3-(benzenesulfonyl)-6-fluoro-N-[(4-methylphenyl)methyl]quinolin-4-amine against several cancer cell lines, including H-460 (lung cancer), HT-29 (colon cancer), HepG2 (liver cancer), and SGC-7901 (gastric cancer). The findings suggest that this compound demonstrates significant antiproliferative activity, making it a candidate for further development as an anticancer agent.

The mechanism by which 3-(benzenesulfonyl)-6-fluoro-N-[(4-methylphenyl)methyl]quinolin-4-amine exerts its biological effects involves binding to specific enzymes or receptors, thereby altering their activity. This interaction can inhibit enzymatic functions or modulate receptor signaling pathways, leading to various physiological responses.

Study on Human Neutrophil Elastase Inhibition

In a study focused on the inhibition of hNE, researchers synthesized various derivatives of benzenesulfonic acid and evaluated their inhibitory activities. The binding mode of 3-(benzenesulfonyl)-6-fluoro-N-[(4-methylphenyl)methyl]quinolin-4-amine was analyzed through molecular docking studies, revealing insights into its competitive inhibition mechanism.

Anticancer Activity Evaluation

In another study assessing the antiproliferative effects, the compound was tested against multiple cancer cell lines using MTT assays. The results indicated that compounds with similar structural features showed enhanced cytotoxicity, suggesting that modifications to the quinoline core could optimize therapeutic efficacy.

Applications in Medicinal Chemistry

Given its biological activities, this compound holds promise for various applications in medicinal chemistry:

  • Anti-inflammatory Agents : Due to its inhibitory effect on hNE, it may be developed as a treatment for inflammatory diseases.
  • Anticancer Therapeutics : Its antiproliferative properties warrant further investigation as a potential anticancer drug.

Summary Table of Biological Activities

Activity Target IC50 Value Notes
Inhibition of hNEHuman Neutrophil Elastase35.2 μMModerate inhibitory activity
Antiproliferative ActivityVarious Cancer Cell LinesVaries by cell lineSignificant cytotoxic effects observed

Q & A

Q. What synthetic routes are recommended for synthesizing 3-(benzenesulfonyl)-6-fluoro-N-[(4-methylphenyl)methyl]quinolin-4-amine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions. Key steps include:
  • Quinoline Core Formation : Use Friedländer condensation of substituted anilines with ketones under acidic/basic conditions .
  • Sulfonylation : Introduce the benzenesulfonyl group via nucleophilic substitution or coupling reactions, optimized at controlled pH (e.g., 8–10) and temperatures (60–80°C) to avoid side products .
  • Amination : React with 4-methylbenzylamine under reflux in polar aprotic solvents (e.g., DMF) with catalytic bases like triethylamine .
  • Purification : Column chromatography or recrystallization in ethanol/water mixtures improves purity (>95% by HPLC) .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent positions (e.g., fluoro at C6, benzenesulfonyl at C3) via coupling patterns and chemical shifts (e.g., fluorine-induced deshielding) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+^+ expected at m/z 461.12) .
  • X-ray Crystallography : Resolves stereochemical ambiguities; similar quinoline derivatives have been characterized via single-crystal diffraction (e.g., CCDC entries in ).

Q. How can researchers conduct preliminary biological activity screening for this compound?

  • Methodological Answer :
  • In Vitro Assays : Test against target enzymes (e.g., kinases) or pathogens (e.g., Plasmodium falciparum for antimalarial activity) using fluorescence-based or colorimetric assays .
  • Cytotoxicity Profiling : Use MTT assays on mammalian cell lines (e.g., HEK293) to assess safety margins .

Advanced Research Questions

Q. How can contradictions in biological activity data between in vitro and cellular models be resolved?

  • Methodological Answer :
  • Permeability Studies : Measure cellular uptake via LC-MS/MS to identify discrepancies caused by poor membrane penetration .
  • Metabolic Stability : Incubate with liver microsomes to evaluate degradation rates; correlate with activity loss in cell-based assays .
  • Proteomic Profiling : Use pull-down assays or thermal shift analysis to confirm target engagement in cellular environments .

Q. What computational strategies predict the compound’s binding interactions with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with crystal structures of homologous targets (e.g., PfATP4 for antimalarial activity) to model binding poses .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., GROMACS) to assess stability and key interactions (e.g., π-π stacking with quinoline) .
  • QSAR Modeling : Develop models using descriptors like logP, polar surface area, and electronegativity to optimize activity .

Q. How does the benzenesulfonyl group influence physicochemical properties compared to other substituents (e.g., morpholine sulfonyl)?

  • Methodological Answer :
  • LogP Analysis : Benzenesulfonyl increases hydrophobicity (logP ~3.5 vs. ~2.8 for morpholine sulfonyl), affecting membrane permeability .
  • Steric Effects : Bulkier benzenesulfonyl may hinder binding in sterically constrained active sites; compare IC50 values in enzymatic assays .
  • Solubility : Measure in PBS/DMSO mixtures; sulfonyl groups enhance aqueous solubility via hydrogen bonding .

Q. What strategies optimize synthetic yield of the quinoline core under varying pH and solvent conditions?

  • Methodological Answer :
  • Solvent Screening : Test polar aprotic (DMF, DMSO) vs. protic (ethanol) solvents; DMF improves cyclization efficiency by stabilizing intermediates .
  • Acid/Base Catalysis : Use p-toluenesulfonic acid (PTSA) in ethanol (pH 2–3) to accelerate Friedländer condensation .
  • DoE (Design of Experiments) : Apply factorial design to optimize temperature (70–90°C) and reaction time (12–24 hrs) for maximum yield .

Q. How can X-ray crystallography resolve stereochemical ambiguities in this compound?

  • Methodological Answer :
  • Crystal Growth : Use slow evaporation in ethanol/chloroform mixtures to obtain single crystals .
  • Data Collection : Resolve at 0.9 Å resolution (e.g., synchrotron radiation) to assign absolute configuration .
  • Comparison with Analogues : Overlay with structurally similar quinoline derivatives (e.g., CCDC 987654) to confirm substituent orientation .

Contradiction Analysis & Troubleshooting

Q. How should researchers address inconsistent NMR data for the 4-methylbenzyl group?

  • Methodological Answer :
  • Dynamic Effects : Variable-temperature NMR (VT-NMR) can reveal conformational flexibility causing signal splitting .
  • Isotopic Labeling : Synthesize deuterated analogs to simplify splitting patterns in 1^1H NMR .

Q. Why do biological activity results vary between batches?

  • Methodological Answer :
  • Purity Checks : Use HPLC-MS to detect trace impurities (e.g., dehalogenated byproducts) .
  • Crystallinity Analysis : Compare DSC thermograms to identify polymorphic forms affecting solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.